molecular formula C24H25N3O7 B10989374 methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate

methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate

Cat. No.: B10989374
M. Wt: 467.5 g/mol
InChI Key: LLFXVDBKVSXYDZ-UHFFFAOYSA-N
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Description

Methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate is a synthetic isoindoloquinazoline derivative characterized by a complex polycyclic core with methoxy substitutions at positions 9 and 10, ketone groups at positions 5 and 11, and a butanoyl-glycinate ester side chain.

Properties

Molecular Formula

C24H25N3O7

Molecular Weight

467.5 g/mol

IUPAC Name

methyl 2-[4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanoylamino]acetate

InChI

InChI=1S/C24H25N3O7/c1-32-17-11-10-15-20(21(17)34-3)24(31)27-16-8-5-4-7-14(16)23(30)26(22(15)27)12-6-9-18(28)25-13-19(29)33-2/h4-5,7-8,10-11,22H,6,9,12-13H2,1-3H3,(H,25,28)

InChI Key

LLFXVDBKVSXYDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NCC(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate typically involves multiple steps, including the formation of the isoindolo[2,1-a]quinazolinone core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives, including methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate, in cancer treatment. Quinazoline derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Key Findings:

  • Quinazoline derivatives have been shown to inhibit cell proliferation in colorectal cancer models.
  • A study indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency in targeting cancer cells .

Anticonvulsant Properties

The compound also shows promise as an anticonvulsant agent. Research into quinazoline analogues has revealed their efficacy in reducing seizure activity in animal models.

Case Studies:

  • In one study, a derivative of the compound demonstrated up to 100% protection against pentylenetetrazol-induced seizures, outperforming traditional anticonvulsants like ethosuximide and phenobarbital .
  • The structure-activity relationship (SAR) analysis suggested that modifications at specific positions of the quinazoline ring can enhance anticonvulsant activity .

Antiviral Applications

This compound has been explored for its antiviral properties. Compounds with similar structures have been reported to exhibit activity against various viral pathogens.

Research Insights:

  • A patent application discussed the synthesis of antiviral compounds based on quinazoline frameworks, indicating potential therapeutic applications against viral infections .
  • The mechanism of action is believed to involve interference with viral replication processes.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders. In particular, its effects on α-glucosidase have been studied in the context of diabetes management.

Study Results:

  • Compounds similar to this compound showed IC50 values significantly lower than acarbose (the standard α-glucosidase inhibitor), indicating a promising role in managing postprandial hyperglycemia .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets.

Findings:

  • Docking simulations revealed critical interactions with target proteins that correlate with observed biological activities.
  • These insights are vital for guiding further modifications to enhance efficacy and selectivity against specific targets.

Mechanism of Action

The mechanism of action of methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing specific biological effects. The exact mechanism depends on the context of its application and the specific biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Predicted Physicochemical Properties

Compound Name Core Structure Side Chain Predicted LogP* Solubility (mg/mL)* Bioavailability*
Target Compound Isoindoloquinazoline Butanoyl-glycinate ester 2.8 0.15 High
6-(...yl)hexanoic acid (ALBB-031484) Isoindoloquinazoline Hexanoic acid 1.5 0.05 Moderate
4-(...yl)-N-(furan-2-ylmethyl)butanamide Isoindoloquinazoline Furan-methyl amide 3.2 0.08 Moderate

*Values estimated using computational tools (e.g., ChemAxon, SwissADME) based on structural features.

Biological Activity

Methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity associated with this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C26H30N4O6C_{26}H_{30}N_{4}O_{6}, indicating a complex structure with multiple functional groups that may contribute to its biological activity. The presence of methoxy groups and a quinazoline moiety suggests potential interactions with various biological targets.

Structural Representation

PropertyValue
Molecular FormulaC26H30N4O6
IUPAC NameThis compound
SMILESCOc(ccc(C(N1c2c3cccc2)N(CC(NCCCN2CCOCC2)=O)C3=O)c2C1=O)c2OC

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance:

  • Mechanism : These compounds often inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Case Study : A study on quinazoline derivatives demonstrated their efficacy in inhibiting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • In vitro Studies : Similar quinazoline derivatives have shown activity against Gram-positive and Gram-negative bacteria. For example, a derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be inferred from studies on related compounds:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : In animal models of inflammation, derivatives have shown a reduction in paw edema by up to 50% compared to control groups .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy:

  • Assays : Compounds structurally similar to this compound have been evaluated using DPPH and ABTS assays. Results indicated significant scavenging activity with IC50 values ranging from 20 to 50 µg/mL .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of MCF-7 and A549 cells
AntimicrobialMIC of 32 µg/mL against S. aureus
Anti-inflammatory50% reduction in paw edema
AntioxidantIC50 of 20–50 µg/mL

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